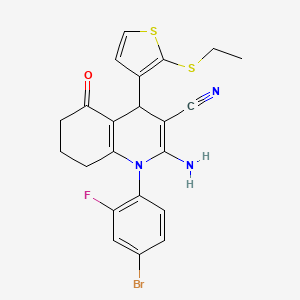![molecular formula C21H13ClO5S B11635267 5-({5-[(4-Chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11635267.png)
5-({5-[(4-Chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-phenyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({5-[(4-Chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-phenyl-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a furan ring, a dioxane ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({5-[(4-Chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-phenyl-1,3-dioxane-4,6-dione typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is usually introduced through a nucleophilic substitution reaction, where a chlorine atom replaces a leaving group on the aromatic ring.
Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving a diol and a carbonyl compound under acidic conditions.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under reflux conditions with appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the dioxane ring, converting them to alcohols.
Substitution: The aromatic chlorophenyl group can participate in electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Br₂, I₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
5-({5-[(4-Chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-phenyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-({5-[(4-Chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-phenyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, its aromatic and heterocyclic structures allow it to interact with DNA and proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Furans: Compounds containing a furan ring, such as furan-2-carboxylic acid and furfural.
Thiazoles: Compounds with a thiazole ring, such as thiazole and benzothiazole.
Dioxanes: Compounds with a dioxane ring, such as 1,4-dioxane and 1,3-dioxane.
Uniqueness
What sets 5-({5-[(4-Chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-phenyl-1,3-dioxane-4,6-dione apart is its combination of multiple functional groups and rings, which confer unique chemical and biological properties. This structural complexity allows for diverse reactivity and interactions, making it a valuable compound in various fields of research and application.
Properties
Molecular Formula |
C21H13ClO5S |
|---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C21H13ClO5S/c22-14-6-9-16(10-7-14)28-18-11-8-15(25-18)12-17-19(23)26-21(27-20(17)24)13-4-2-1-3-5-13/h1-12,21H |
InChI Key |
PQOPJNYNHNDNJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(=O)C(=CC3=CC=C(O3)SC4=CC=C(C=C4)Cl)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11635192.png)
![Ethyl 4-[(4-bromophenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11635195.png)
![2,6-Dimethoxy-4-{[4-(propylsulfonyl)piperazin-1-yl]methyl}phenol](/img/structure/B11635202.png)
![Ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11635210.png)
![N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide](/img/structure/B11635218.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B11635224.png)
![2-(3-{(Z)-[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11635227.png)
![4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635243.png)
![6-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B11635248.png)
![2-[(4-methoxybenzyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635256.png)
![2-Tert-butyl-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11635271.png)
![3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11635272.png)
![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one](/img/structure/B11635279.png)
